Benazolin-ethyl
Description
Benazolin-ethyl (ethyl 4-chloro-2-oxo-3(2H)-benzothiazoleacetate) is a selective systemic herbicide widely used in agriculture since 1964 to control broadleaf weeds in crops such as oilseed rape, cereals, and legumes . Structurally, it belongs to the benzothiazolone class, characterized by a thiazole ring fused with a benzene ring and an ethyl ester group (Fig. 1). The compound is synthesized via intermediates like VK (a benzothiazolone derivative), which also serves as a precursor for other agrochemicals such as Chlobenthiazone .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-10-7(12)4-3-5-8(10)17-11(13)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCEBAZAUAUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2Cl)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041621 | |
| Record name | Benazolin-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25059-80-7 | |
| Record name | Benazolin-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25059-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazolin-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025059807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazolin-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENAZOLIN-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN7P8Y6GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions
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Reactants : Benzothiazolone, ethyl chloroacetate, and salt of wormwood (likely a sodium or potassium salt).
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Catalyst : Potassium iodide (4–6% by mass relative to benzothiazolone).
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Temperature : 60–65°C (reduced from 90–95°C to minimize byproducts).
-
Reaction Time : 4–6 hours.
Optimization Data
| Example | Catalyst (g) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 6 | 4 | 95 | 98.5 |
| 2 | 5 | 5 | 95.5 | 98.3 |
| 3 | 4 | 6 | 95.1 | 98.6 |
| 4* | 0 | 6 | 92.1 | 95.6 |
*Control experiment without catalyst at 80–85°C.
The catalyst facilitates nucleophilic substitution at the benzothiazolone nitrogen, enhancing the reaction rate and product stability. This method achieves yields >95% and purity >98%, outperforming earlier high-temperature protocols.
Multi-Step Synthesis via Benzothiazolone Intermediates
A peer-reviewed study details a five-step synthesis starting from 2-chloroaniline (Figure 1):
Stepwise Procedure
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Condensation : 2-Chloroaniline reacts with benzoyl isothiocyanate to form 2-chlorophenyl thiourea.
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Alkaline Hydrolysis : Thiourea intermediate is hydrolyzed to 4-chlorobenzo[d]thiazol-2-amine.
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Oxidative Cyclization : Treatment with Br₂ yields 2,4-dichlorobenzo[d]thiazole.
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Diazotization : Conversion to the diazonium salt followed by HCl hydrolysis produces the benzothiazolone core.
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Esterification : Reaction with ethyl chloroacetate under basic conditions yields this compound.
Key Findings
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Critical Step : Oxidative cyclization requires precise stoichiometry to avoid over-halogenation.
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Scalability : The process is adaptable to industrial production but demands rigorous control of reaction conditions.
Cross-Coupling Strategies for Functionalized Derivatives
Modern approaches employ transition metal-catalyzed cross-coupling reactions to diversify the benzothiazolone scaffold. A study in HETEROCYCLES demonstrates Suzuki-Miyaura coupling using chlobenthiazone (a benzothiazolone precursor) and aryl boronic acids:
General Protocol
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Catalyst System : Pd(OAc)₂ (3 mol%), SPhos ligand (3 mol%).
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Base : K₃PO₄ (2.0 equiv).
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Solvent : Toluene/water (10:1).
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Temperature : 110°C (reflux).
Substrate Scope and Yields
| Aryl Boronic Acid | Product Substituent | Yield (%) |
|---|---|---|
| Phenyl | 4-Phenyl | 98 |
| 4-Methoxyphenyl | 4-Methoxy | 80 |
| 3-Thienyl | 4-Thienyl | 53 |
This method enables the synthesis of 4-aryl/heteroaryl this compound analogues, expanding its utility in structure-activity studies.
Buchwald-Hartwig Amination for N-Functionalization
The same study reports Buchwald-Hartwig amination of a brominated benzothiazolone precursor to install amino groups at the 4-position:
Reaction Conditions
-
Catalyst : Pd₂(dba)₃ (1 mol%), XPhos ligand (4 mol%).
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Base : K₂CO₃ (2.0 equiv).
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Solvent : tert-Butanol.
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Temperature : Reflux (20 hours).
Results
| Amine | Product | Yield (%) |
|---|---|---|
| Aniline | 4-Anilino | 89 |
| 4-Methoxyaniline | 4-(4-Methoxyanilino) | 84 |
| Boc-protected amine | 4-(BocNH) | 50 |
This method provides access to N-functionalized derivatives, though yields vary with amine nucleophilicity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Classical Condensation | Low cost, scalable | Limited substrate scope | 92–95.5 |
| Multi-Step Synthesis | High purity, versatile intermediates | Labor-intensive, moderate yield | 61 |
| Suzuki-Miyaura | Broad substrate diversity | Requires palladium catalyst | 53–98 |
| Buchwald-Hartwig | N-Functionalization capability | Sensitive to amine basicity | 50–89 |
Industrial-Scale Considerations
The classical condensation method remains dominant in industrial settings due to its cost-effectiveness and simplicity. Key optimizations include:
Scientific Research Applications
Herbicidal Properties
Benazolin-ethyl is predominantly employed in agriculture as a post-emergent herbicide. It is effective against a variety of weeds, particularly in crops such as:
- Cereals (especially wheat)
- Soybeans
- Oilseed rape
The herbicide acts by disrupting the growth processes of target plants, thereby controlling weed populations without harming the crops it is applied to .
Effects on Crop Physiology
Research has demonstrated that this compound influences the physiological and ultrastructural attributes of crops like Brassica napus (canola) during the seedling stage. A study highlighted that exposure to this herbicide resulted in significant changes in the plant's physiological responses, indicating its potential to enhance crop resilience under certain conditions .
Case Studies
- Dissipation Rates : A study investigated the dissipation rates of this compound in soil and its terminal residues in rape seed samples. The findings suggested that the herbicide dissipates relatively quickly in soil environments, which is crucial for minimizing environmental impact and ensuring food safety .
- Metabolite Analysis : Another research effort focused on identifying this compound and its metabolites using advanced analytical techniques like MS/MS and GC-MS. This study provided insights into the degradation pathways and potential environmental hazards associated with its use .
Ecotoxicity Assessment
This compound exhibits low toxicity to mammals but poses moderate risks to aquatic organisms and earthworms. Its environmental fate indicates that while it is not persistent in soil, it may remain detectable in water systems for extended periods. This raises concerns regarding its potential impact on non-target species and ecosystems .
Regulatory Status
As of recent updates, this compound is not approved for use as a pesticide in certain jurisdictions due to concerns about its ecological effects and human health risks. Regulatory bodies are reevaluating its use based on comprehensive ecotoxicological data .
Analytical Methods
The determination of this compound residues in agricultural products is critical for ensuring compliance with safety standards. Techniques such as:
- Gas Chromatography (GC) : Used for identifying and quantifying this compound residues in soil and plant tissues.
- Solid Phase Extraction (SPE) : Employed to clean up samples prior to analysis, enhancing detection sensitivity.
These methods have been validated through extensive research, ensuring reliable results for monitoring purposes .
Mechanism of Action
Benazolin-ethyl functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of weeds by causing uncontrolled cell division and growth, leading to the death of the plant. The compound targets the auxin receptors in the plant cells, interfering with the regulation of gene expression and cellular processes .
Comparison with Similar Compounds
Key Properties:
- Mode of Action : Inhibits cell division and growth in susceptible weeds by disrupting auxin-mediated processes .
- Residue Dynamics : Rapid degradation in soil with a half-life of 4.62 days under field conditions, minimizing long-term environmental persistence .
- Analytical Methods : Detectable at trace levels (limit of quantification = 0.005 mg/kg) in soil and plant matrices using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) .
- Biodegradation: Efficiently degraded by Methyloversatilis spp. (e.g., strain cd-1), which hydrolyzes the ester bond to form benazolin, followed by demethylation and further breakdown into non-toxic metabolites .
Comparison with Similar Compounds
Benazolin-ethyl shares structural and functional similarities with several herbicides and benzothiazolone derivatives. Below is a detailed comparison:
Chlobenthiazone
- Structure : N(3)-substituted 4-chloro-2(3H)-benzothiazol-2-one, lacking the ethyl ester group present in this compound .
- Application : Used as a herbicide and fungicide, targeting similar weed species but with broader antifungal activity .
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging reactivity at the 4-chloro position—a feature shared with this compound .
ZJ0273
- Structure: Aryloxyphenoxypropionate herbicide; structurally distinct from this compound but often co-applied in oilseed rape cultivation .
- Application : Targets grassy weeds, complementing this compound’s activity against broadleaf species .
- Phytotoxicity : Induces malondialdehyde (MDA) accumulation in rape plants at concentrations >500 mg/L, indicating higher oxidative stress compared to this compound (MDA elevation observed at ≥0.5% v/v) .
- Residue Limits : Less studied; analytical methods for ZJ0273 focus on LC-MS/MS due to its polar nature .
Quizalofop-p-ethyl
- Structure: Aryloxyphenoxypropionate ester, sharing the ethyl ester group but differing in core structure .
- Application : Selective post-emergent herbicide for grassy weeds in broadleaf crops .
- Persistence : Half-life of 7–14 days in soil, significantly longer than this compound’s 4.62 days .
- Analytical Challenges : Co-extraction with this compound in QuEChERS workflows requires careful cleanup to avoid matrix interference .
Ethyl Benzoylacetate
- Structure : Ethyl ester of benzoylacetic acid (C₆H₅COCH₂COOEt); lacks the benzothiazolone ring .
- Highlights the importance of the benzothiazolone moiety in this compound’s bioactivity .
Comparative Data Table
Research Findings and Implications
Efficacy : this compound’s rapid degradation reduces residue accumulation in crops, but its narrow spectrum necessitates combination with herbicides like ZJ0273 for broader weed control .
Environmental Impact : Shorter half-life compared to quizalofop-p-ethyl makes this compound preferable in rotation-sensitive cropping systems .
Biodegradation Advantage: Unique degradation via Methyloversatilis spp.
Biological Activity
Benazolin-ethyl, a synthetic herbicide belonging to the benzothiazolone class, is primarily utilized for its selective growth-regulating properties in agricultural practices. Its biological activity encompasses various aspects, including its herbicidal efficacy, toxicity profile, and environmental impact. This article presents a detailed examination of the biological activity of this compound, supported by data tables and case studies.
This compound is characterized by its low aqueous solubility and volatility, which influences its behavior in soil and water systems. It acts as a systemic herbicide, primarily affecting the growth of broadleaf weeds while exhibiting limited impact on monocotyledonous plants. The mechanism of action involves the inhibition of cell division and elongation, leading to the disruption of normal plant growth processes.
Herbicidal Efficacy
The efficacy of this compound as a herbicide has been extensively studied. A notable study demonstrated its effectiveness against various weed species when applied in specific concentrations. The results indicated that mixtures containing this compound significantly enhanced weed control compared to single-agent applications.
Table 1: Herbicidal Efficacy of this compound
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 90 | 99 |
| Lady's-grass | 180 | 93 |
| Broadleaf weeds | 270 | 100 |
| Monocotyledon weeds | 360 | 75 |
This table illustrates the varying levels of control efficacy against different weed species at specified application rates, highlighting the herbicide's effectiveness in agricultural settings .
Toxicity Profile
This compound exhibits a low toxicity profile in mammals and is not expected to bioaccumulate significantly in biological systems. The acute toxicity measured by LD50 values indicates that it falls within the range classified as slightly hazardous:
Table 2: Toxicity Classification of this compound
| Toxicity Measure | Value (mg/kg) | Classification |
|---|---|---|
| Oral LD50 | 500–2000 | Slightly Hazardous |
| Dermal LD50 | >2000 | Unlikely to Present Acute Hazard |
The data suggests that while this compound poses some risk, it is relatively safe for use when applied according to recommended guidelines .
Environmental Impact
The environmental behavior of this compound has also been a focal point of research. Its half-life in soil ranges from approximately 4.62 days to 14.3 days depending on environmental conditions, indicating that it does not persist long-term in soil systems . However, it may exhibit moderate persistence in aquatic environments.
Table 3: Environmental Persistence of this compound
| Medium | Half-life (days) |
|---|---|
| Soil | 4.62 - 14.3 |
| Water | Moderate persistence |
These findings underscore the importance of managing application rates to minimize potential environmental impacts while maintaining effective weed control .
Case Studies
Several field studies have been conducted to evaluate the real-world effectiveness and safety of this compound:
- Field Study on Brassica napus : A study assessed the effects of this compound on Brassica napus seedlings. Results showed improved physiological and structural attributes when treated with optimal concentrations, suggesting beneficial effects on crop health alongside weed suppression .
- Mixture Studies : Research combining this compound with other herbicides like quizalofop-p-ethyl demonstrated significant synergistic effects, enhancing overall weed control efficiency across diverse weed species .
Chemical Reactions Analysis
Primary ester cleavage
Benazolin-ethyl undergoes pH-dependent ester hydrolysis to form benazolin (free acid form). This reaction dominates in environmental and biological systems:
Reaction :
C₁₁H₁₀ClNO₃S (this compound) + H₂O → C₉H₆ClNO₃S (benazolin) + C₂H₅OH
Key Findings:
-
Catalysts : Hydrolysis accelerates under alkaline conditions (pH 9) with a half-life (DT₅₀) of 7.6 days at 25°C .
-
Environmental relevance : This reaction is critical in soil and aquatic systems, where this compound rapidly converts to benazolin .
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Analytical confirmation : GC-MS studies validate benazolin as the primary hydrolysis product .
Formation of reactive intermediates
This compound can undergo oxidation, particularly in aerobic environments or via microbial action:
Microbial oxidation:
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Methyloversatilis sp. cd-1 degrades this compound via oxidative demethylation to form 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one .
-
Metabolites detected :
Chemical oxidation:
-
Limited data exists, but oxidation with agents like KMnO₄ or H₂O₂ is hypothesized to break the thiazole ring .
Nucleophilic aromatic substitution
The chlorine atom at the 4-position of the benzothiazole ring participates in substitution reactions under specific conditions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Hydroxyl substitution | High pH aqueous solutions | 4-Hydroxybenazolin derivatives | |
| Microbial dechlorination | Anaerobic soil environments | Dechlorinated benazolin analogs |
Degradation kinetics in soil:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Half-life (DT₅₀) | 4.62 days | Field soil, 20°C | |
| Major metabolites | Benazolin (98%) | Detected via GC-ECD | |
| Nonextractable residues | 12-18% | Maize-amended luvisol |
Water-sediment systems:
Stability Under Environmental Stressors
| Stressor | Effect on this compound | Data Source |
|---|---|---|
| UV light (λ=254 nm) | Rapid photolysis (t₁/₂ <24 hrs) | |
| High temperature | Decomposes at >200°C | |
| Soil adsorption | Koc=36 (moderate mobility) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Benazolin-ethyl residues in environmental samples?
- Methodological Answer : Utilize solid-phase extraction (SPE) for sample cleanup followed by gas chromatography with electron capture detection (GC-ECD) for quantification. Validate the method using spiked matrices (e.g., soil, plant tissues) to ensure recovery rates of 70–120% and limit of detection (LOD) ≤0.01 mg/kg. Cross-check with liquid chromatography-mass spectrometry (LC-MS/MS) for confirmatory analysis .
Q. How should researchers ensure sample purity and standardization of this compound in experimental setups?
- Methodological Answer : Source certified reference standards (e.g., CAS RN 25059-80-7) stored at 0–6°C to prevent degradation. Characterize purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy. Adhere to technical material specifications outlined in HG/T 4468-2012 for agricultural research .
Q. What are the key considerations in designing synthesis pathways for this compound derivatives?
- Methodological Answer : Optimize esterification of 4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid with ethanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization (e.g., ethyl acetate/hexane). Validate final products via melting point analysis (79.2°C, decomposition) and Fourier-transform infrared spectroscopy (FTIR) for ester functional groups .
Advanced Research Questions
Q. How can computational modeling predict the environmental behavior or degradation pathways of this compound?
- Methodological Answer : Employ molecular dynamics simulations (e.g., HyperChem 7.5) to model hydrolysis kinetics under varying pH and temperature. Parameterize force fields using experimental data on half-life (e.g., 30 days in neutral soils) and validate predictions against high-resolution mass spectrometry (HRMS) profiles of degradation byproducts .
Q. What experimental approaches resolve contradictions in photophysical data related to this compound's aggregation behavior?
- Methodological Answer : Conduct concentration-dependent UV-visible and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, water). Correlate aggregation-induced emission (AIE) patterns with dynamic light scattering (DLS) to identify critical micelle concentrations (CMC). Use ¹H-NMR to probe solvent-solute interactions and confirm self-assembly mechanisms .
Q. What methodologies address discrepancies in this compound's efficacy across different soil types?
- Methodological Answer : Perform soil column leaching studies with standardized OECD guidelines. Quantify adsorption coefficients (Kₐd) using batch equilibrium methods and correlate with soil organic matter (SOM) content via regression analysis. Cross-validate bioassay results (e.g., weed inhibition rates) under controlled greenhouse conditions to isolate soil-specific bioavailability factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
